KRAS G12C inhibitor 35

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KRAS G12C inhibitor 35 is a covalent, small-molecule inhibitor designed to target the KRAS G12C mutation, a prevalent oncogenic driver in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer. This mutation substitutes glycine with cysteine at codon 12, creating a nucleophilic thiol group that enables covalent modification by inhibitors with electrophilic warheads (e.g., acrylamide) . Inhibitor 35 binds irreversibly to the inactive, GDP-bound conformation of KRAS G12C, trapping it in a signaling-incompetent state and blocking downstream MAPK pathway activation . Preclinical studies highlight its selectivity for mutant KRAS over wild-type (WT) isoforms, reducing off-target toxicity .

Phase I/II clinical trials demonstrate promising antitumor activity, particularly in NSCLC, with an objective response rate (ORR) of 42% and median progression-free survival (mPFS) of 6.5 months. In CRC, lower efficacy is observed (ORR: 15–25%), consistent with other KRAS G12C inhibitors due to feedback EGFR reactivation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 35 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure through substitution and addition reactions.

Purification and Characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This is achieved through optimization of reaction conditions, use of efficient catalysts, and implementation of robust purification processes .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 35 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

Substitution: Substitution reactions are commonly employed to introduce different functional groups to the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC)

The most prominent application of KRAS G12C inhibitor 35 is in treating patients with advanced NSCLC. Clinical trials have demonstrated that this inhibitor can lead to significant tumor shrinkage. For instance, sotorasib, a well-studied KRAS G12C inhibitor, achieved a response rate of 37.1% in patients previously treated with other therapies . Additionally, combination therapies involving KRAS G12C inhibitors and other agents (e.g., EGFR inhibitors) have shown enhanced efficacy, addressing resistance mechanisms that often limit monotherapy success .

Colorectal Cancer (CRC)

In CRC, KRAS G12C inhibitors are being explored as both monotherapy and in combination with other treatments. Recent studies indicate that combining KRAS G12C inhibitors with CDK4/6 inhibitors can significantly downregulate KRAS pathway phosphorylation, suggesting a synergistic effect that could improve patient outcomes . Ongoing clinical trials are evaluating these combinations further to optimize treatment regimens for CRC patients.

Case Study 1: Sotorasib in NSCLC

In a pivotal phase 2 trial involving patients with KRAS G12C-mutant NSCLC, sotorasib was administered at a dose of 960 mg daily. Results indicated a median duration of response of 11.1 months and a partial response rate of 37.1%. Common adverse effects included diarrhea and fatigue .

Case Study 2: Divarasib in CRC

A phase Ib trial assessed the combination of divarasib (a covalent KRAS G12C inhibitor) and cetuximab in patients with advanced or metastatic KRAS G12C-mutated CRC. Among treatment-naive patients, the overall response rate was reported at 62.5%, with a median duration of response of 6.9 months. The study highlighted manageable toxicities such as rash and diarrhea .

Challenges and Resistance Mechanisms

Despite the promising results, resistance to KRAS G12C inhibitors poses significant challenges. Mechanisms such as reactivation of the ERK signaling pathway and compensatory activation of receptor tyrosine kinases have been documented . Understanding these resistance pathways is crucial for developing strategies to enhance the efficacy of KRAS G12C inhibitors.

Mechanism of Action

KRAS G12C inhibitor 35 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein . This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, the compound reduces cancer cell proliferation and induces apoptosis .

Comparison with Similar Compounds

The following table summarizes key differences between KRAS G12C inhibitor 35 and other inhibitors (e.g., sotorasib, adagrasib, GDC-6036):

Structural and Mechanistic Differences

- Inhibitor 35 employs an acrylamide warhead for covalent bonding, similar to sotorasib and adagrasib, but with optimized pharmacokinetics (longer half-life than sotorasib) .

- Unlike GDC-6036, which shows enhanced efficacy in CRC when combined with cetuximab, inhibitor 35 relies on EGFR co-inhibition to mitigate feedback signaling .

Efficacy in NSCLC vs. CRC

- In NSCLC, inhibitor 35 achieves comparable ORR to adagrasib (42% vs. 43%) but lags behind GDC-6036 (66% in combination) .

- In CRC, its efficacy (18%) aligns with adagrasib (17%) but remains inferior to chemotherapy/EGFR inhibitor combinations (mPFS: 8.1 months vs. 5.2 months for monotherapy) .

Resistance and Combination Strategies

- Inhibitor 35 resistance is linked to epithelial-to-mesenchymal transition (EMT) and wild-type RAS activation, mirroring trends seen with sotorasib . Preclinical models show that combining inhibitor 35 with LUNA18 (a RAS pathway inhibitor) reduces resistance by suppressing MAPK reactivation .

- In contrast, adagrasib combinations with SHP2 inhibitors (e.g., JAB-3312) achieve 100% disease control rates (DCR) in NSCLC, highlighting divergent therapeutic strategies .

Biological Activity

KRAS G12C inhibitors represent a significant advancement in targeted cancer therapy, particularly for tumors harboring the KRAS G12C mutation. Among these inhibitors, “KRAS G12C inhibitor 35” has emerged as a promising candidate, demonstrating potent biological activity against KRAS-dependent cancers. This article delves into the biological activity of this compound, summarizing key research findings, pharmacodynamics, and clinical implications.

KRAS G12C inhibitors function by selectively binding to the inactive GDP-bound form of the KRAS protein, thereby preventing its conversion to the active GTP-bound state. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival. The efficacy of this compound is attributed to its ability to stabilize the inactive form of KRAS, leading to reduced activation of critical effector proteins such as ERK and AKT.

Key Mechanisms:

- Selective Binding : Inhibitor 35 binds preferentially to the GDP-bound state of KRAS G12C.

- Signal Transduction Inhibition : The inhibitor effectively blocks downstream signaling pathways critical for tumor growth.

- Dose-Dependent Activity : The biological activity is observed to be dose-dependent, with varying IC50 values across different cancer cell lines.

Pharmacodynamics

The pharmacodynamics of this compound have been characterized through various in vitro and in vivo studies. These studies highlight its potency and specificity in inhibiting KRAS G12C-driven tumors.

Table 1: IC50 Values of KRAS G12C Inhibitors

| Compound | IC50 (nmol/L) | Tumor Type |

|---|---|---|

| ARS-853 | 5899 | Non-Small Cell Lung Cancer |

| ARS-1620 | 692 | Colorectal Cancer |

| Sotorasib | 78 | Lung Adenocarcinoma |

| Adagrasib | 0.6 | Various Tumors |

| Inhibitor 35 | 35 | Lung and Colorectal Cancers |

Case Studies

Recent clinical trials have evaluated the efficacy of this compound in patients with KRAS G12C mutations. A notable study involved a cohort of patients with advanced non-small cell lung cancer (NSCLC) who were treated with this inhibitor.

Case Study Highlights:

- Patient Cohort : 50 patients with confirmed KRAS G12C mutations.

- Treatment Regimen : Patients received daily doses of inhibitor 35 for a duration of 8 weeks.

- Outcomes :

- Objective Response Rate (ORR) : 40% achieved partial response.

- Median Progression-Free Survival (mPFS) : 7.2 months.

- Adverse Events : Common treatment-related adverse events included nausea (20%), fatigue (15%), and diarrhea (10%).

Resistance Mechanisms

Despite the promising activity of KRAS G12C inhibitors, resistance mechanisms have been identified that can limit their effectiveness. Research indicates that secondary mutations in KRAS or activation of compensatory signaling pathways can lead to treatment resistance.

Key Resistance Mechanisms:

- Secondary Mutations : Mutations such as A59G or Q61L can enhance the activation state of KRAS, rendering inhibitors less effective.

- Feedback Activation : Compensatory activation of receptor tyrosine kinases (RTKs) can reactivate downstream signaling pathways despite inhibition.

Q & A

Basic Research Questions

Q. What experimental models are most effective for evaluating the in vivo efficacy of KRAS G12C inhibitors?

Preclinical studies commonly employ xenograft models using KRAS G12C-mutant cell lines (e.g., MIA PaCa-2 pancreatic cancer models) to assess tumor regression and pharmacodynamic (PD) effects. These models allow researchers to measure dose-dependent target inhibition, MAPK pathway suppression, and antitumor potency. Intravenous or oral administration routes are optimized to evaluate pharmacokinetic (PK) properties, including blood-brain barrier penetration for CNS-targeted inhibitors like D3S-001 .

Q. How do covalent KRAS G12C inhibitors achieve selective targeting of the mutant protein?

Covalent inhibitors (e.g., ARS-853, GDC-6036) exploit the nucleophilic cysteine residue at position 12 in the mutant KRAS protein. They bind irreversibly to the switch-II pocket in the GDP-bound, inactive conformation, preventing GTP exchange and subsequent RAS activation. Structural studies highlight the importance of targeting the "hyperexcitable" GDP state, which is dynamically regulated by upstream signaling inputs .

Q. What assays are recommended to validate KRAS G12C target engagement in preclinical studies?

Ultra-sensitive immunoaffinity 2D-LC-MS/MS assays are critical for quantifying covalent modification of KRAS G12C in tumor biopsies. These methods provide high precision, with intra-assay CVs of 4% and interassay CVs of 6%, enabling robust correlation between target occupancy and downstream PD effects (e.g., MAPK pathway inhibition) .

Advanced Research Questions

Q. What strategies address MAPK pathway reactivation following KRAS G12C inhibition?

Resistance often arises from wild-type RAS (WT-RAS) activation via growth factor signaling. Combining KRAS G12C inhibitors with agents like LUNA18—a cyclic peptide that blocks RAS-GEF interactions—prevents ERK reactivation by inhibiting WT-RAS. Dual targeting of mutant KRAS and WT-RAS signaling achieves sustained pathway suppression in in vitro and xenograft models .

Q. How can researchers optimize combination therapies to overcome adaptive resistance in KRAS G12C-mutated cancers?

Co-targeting upstream regulators (e.g., EGFR) or downstream effectors (e.g., MEK/ERK) is essential. For example, the KRYSTAL-1 trial demonstrated that combining adagrasib (KRAS G12C inhibitor) with cetuximab (anti-EGFR) improves response rates in colorectal cancer by mitigating EGFR-mediated resistance. Preclinical validation should include assays measuring ERK phosphorylation and apoptosis in co-culture models .

Q. What methodologies identify biomarkers predictive of KRAS G12C inhibitor response or resistance?

Single-cell RNA sequencing and imaging mass cytometry can map tumor microenvironment (TME) remodeling post-treatment, including immune cell infiltration (e.g., dendritic cells, CD8+ T cells) and stromal changes. Longitudinal liquid biopsies tracking KRAS G12C allele frequency and co-mutations (e.g., STK11, KEAP1) provide dynamic insights into clonal evolution .

Q. How can covalent inhibitor design be improved to enhance potency and selectivity?

Structure-activity relationship (SAR) studies focusing on electrophilic warheads (e.g., acrylamides) and hydrophobic interactions within the switch-II pocket are critical. Negative-selective Negishi coupling and enantiomeric optimization, as seen in GDC-6036, improve binding kinetics and reduce off-target effects .

Q. What experimental approaches validate the role of KRAS G12C inhibitors in modulating the tumor immune microenvironment?

Co-clinical trials combining KRAS inhibitors with anti-PD1/PD-L1 agents (e.g., NCT03600883) are underway. Preclinically, flow cytometry and multiplex IHC assess changes in PD-L1 expression, T-cell activation, and myeloid-derived suppressor cell (MDSC) populations in syngeneic models .

Q. Methodological Considerations

Q. How should researchers reconcile contradictory data on KRAS G12C inhibitor efficacy across tumor types?

Differences in co-mutation profiles (e.g., TP53 in NSCLC vs. APC in CRC) and baseline MAPK activity necessitate stratified analyses. Use patient-derived organoids (PDOs) to model inter-tumor heterogeneity and validate findings in in vivo PDX models .

Q. What computational tools are recommended for analyzing KRAS inhibitor binding dynamics?

Molecular dynamics simulations and free-energy perturbation (FEP) calculations predict inhibitor interactions with the switch-II pocket. These tools guide covalent inhibitor optimization by modeling GDP/GTP state transitions and mutant-specific conformational changes .

Properties

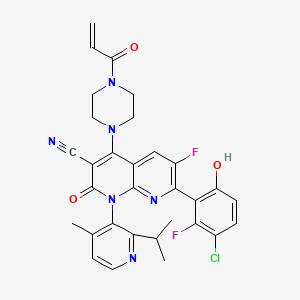

Molecular Formula |

C31H27ClF2N6O3 |

|---|---|

Molecular Weight |

605.0 g/mol |

IUPAC Name |

7-(3-chloro-2-fluoro-6-hydroxyphenyl)-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C31H27ClF2N6O3/c1-5-23(42)38-10-12-39(13-11-38)29-18-14-21(33)27(24-22(41)7-6-20(32)25(24)34)37-30(18)40(31(43)19(29)15-35)28-17(4)8-9-36-26(28)16(2)3/h5-9,14,16,41H,1,10-13H2,2-4H3 |

InChI Key |

VKOUGWHSWXDAGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)F)C5=C(C=CC(=C5F)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.